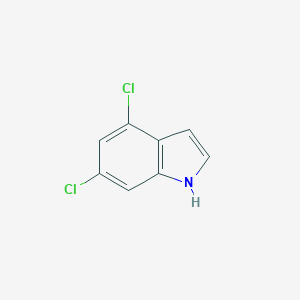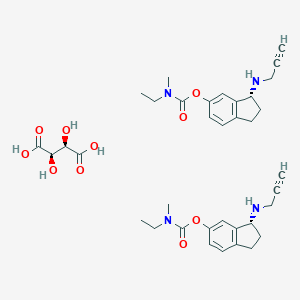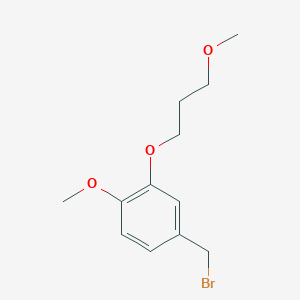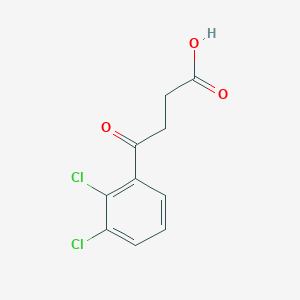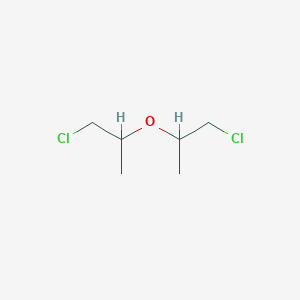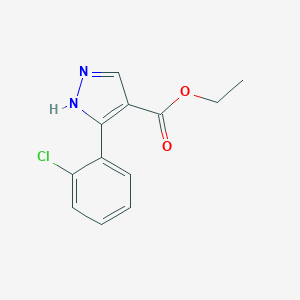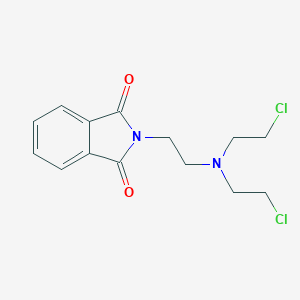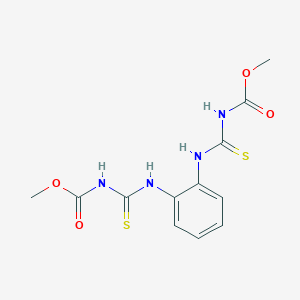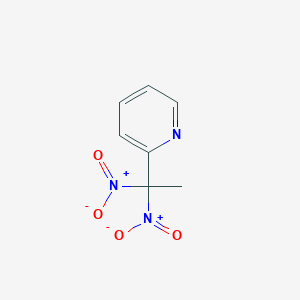
2-(1,1-Dinitroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dinitroethyl)pyridine, commonly known as DNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents and has a distinctive odor. In
Aplicaciones Científicas De Investigación
DNP has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in many physiological processes, but can also cause damage to cells and tissues. DNP has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy.
Mecanismo De Acción
The mechanism of action of DNP as a fluorescent probe for ROS involves the reaction of DNP with ROS, which results in the formation of a highly fluorescent product. The fluorescence signal produced by DNP is proportional to the amount of ROS present in the sample.
Efectos Bioquímicos Y Fisiológicos
DNP has been shown to have low toxicity and does not appear to have any significant effects on cell viability or morphology. However, it is important to note that DNP is a nitroaromatic compound, which can be toxic and potentially mutagenic. Therefore, appropriate safety precautions should be taken when handling DNP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DNP as a fluorescent probe for ROS is its high selectivity and sensitivity. DNP has been shown to detect ROS in a variety of cell types and tissues, making it a versatile tool for studying oxidative stress. However, one limitation of using DNP is its potential toxicity and mutagenicity. Therefore, it is important to use appropriate safety precautions when handling DNP.
Direcciones Futuras
There are several potential future directions for research involving DNP. One area of interest is the development of new fluorescent probes based on the structure of DNP, which may have improved selectivity and sensitivity for detecting ROS. Another area of interest is the use of DNP in combination with other fluorescent probes to study multiple signaling pathways simultaneously. Additionally, further studies are needed to fully understand the potential toxicity and mutagenicity of DNP, as well as its potential applications in other areas of scientific research.
In conclusion, 2-(1,1-Dinitroethyl)pyridine has many potential applications in scientific research, particularly as a fluorescent probe for detecting reactive oxygen species. While there are some limitations to using DNP, its high selectivity and sensitivity make it a valuable tool for studying oxidative stress in cells and tissues. Future research will continue to explore the potential of DNP and other fluorescent probes for studying complex biological processes.
Métodos De Síntesis
The synthesis of DNP involves the reaction of 2-bromopyridine with sodium nitrite and nitric acid. The resulting product is then treated with sodium hydroxide to yield DNP. The purity of DNP can be improved through recrystallization from organic solvents.
Propiedades
Número CAS |
145964-17-6 |
|---|---|
Nombre del producto |
2-(1,1-Dinitroethyl)pyridine |
Fórmula molecular |
C7H7N3O4 |
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
2-(1,1-dinitroethyl)pyridine |
InChI |
InChI=1S/C7H7N3O4/c1-7(9(11)12,10(13)14)6-4-2-3-5-8-6/h2-5H,1H3 |
Clave InChI |
ALOCTMIQBFJEHF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Pyridine, 2-(1,1-dinitroethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



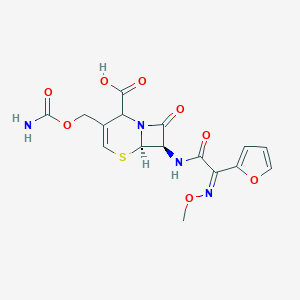
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
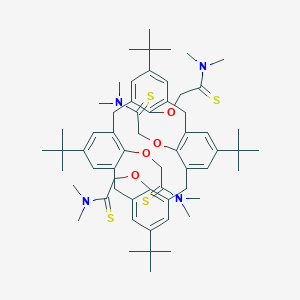
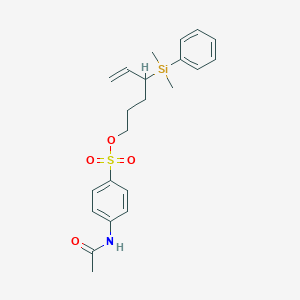
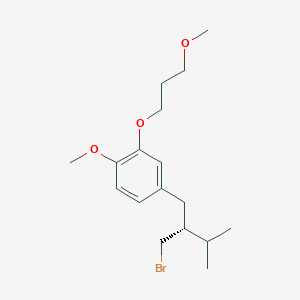
![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)
